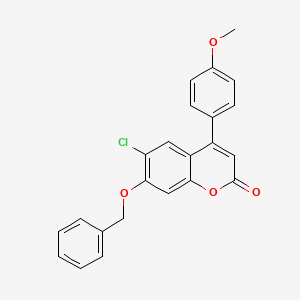![molecular formula C17H20N2O3S B4189441 N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4189441.png)
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway for the regulation of the tumor suppressor protein p53.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including those that are resistant to chemotherapy. N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Wirkmechanismus
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits the activity of p53, which is a critical tumor suppressor protein. By inhibiting the p53-MDM2 interaction, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide promotes the activation of p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce tumor regression in xenograft models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is its selectivity for the p53-MDM2 interaction. This makes it a useful tool for studying the role of p53 in cancer and for developing new cancer therapies. However, one limitation of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the development of combination therapies that include N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide and other cancer drugs. Finally, there is interest in exploring the use of N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide in combination with immunotherapy for the treatment of cancer.
In conclusion, N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promise in preclinical models of cancer. It is a potent and selective inhibitor of the p53-MDM2 interaction and has been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments, and there are several potential future directions for its study in the field of cancer research.
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)13-8-4-6-10-15(13)18-17(20)14-9-5-7-11-16(14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKPEJWHIVXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-[2-(propan-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-({[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4189358.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4189375.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4189389.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)
![2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4189421.png)
![4-(3-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4189425.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4189438.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4189442.png)

![3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4189445.png)